- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst, Angewandte Chemie, 2022, 61(30),
Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)
4-(4-Fluorobenzyl)piperidine structure
Product Name:4-(4-Fluorobenzyl)piperidine
Número CAS:92822-02-1
MF:C12H16FN
Megavatios:193.260546684265
MDL:MFCD03840140
CID:61581
PubChem ID:3699841
Update Time:2024-10-26
4-(4-Fluorobenzyl)piperidine Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4'-Fluorobenzyl)piperidine
- 4-(4-Fluorobenzyl)piperidine
- 4-[(4-fluorophenyl)methyl]piperidine
- C12H16FN
- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
- 4-fluorobenzylpiperidine
- fragment 4
- 4-(p-Fluorobenzyl)piperidine
- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
- JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SCHEMBL895063
- MFCD03839825
- 4-(4-fluorobenzyl)-piperidine
- AC-6749
- Z969111158
- ALBB-014951
- HMS3604B15
- Q-103077
- piperidine 4
- BDBM15788
- AKOS005174548
- 4-(4-fluoro-benzyl)-piperidine
- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
- DB07110
- EN300-62671
- DTXSID30395219
- NS00069020
- SS-4428
- 4-(4-flourophenylmethyl)piperidine
- 4-(4'-fluorobenzyl) piperidine
- 4-(4-fluorophenyl)methyl-piperidine
- 4- (4-fluorophenyl)methyl-piperidine
- CHEMBL144527
- CS-W021997
- 4-(4-Fluorobenzyl)piperidine, AldrichCPR
- F8889-8150
- Q27096023
- PD006096
- 92822-02-1
- AB16243
-
- MDL: MFCD03840140
- Renchi: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
- Clave inchi: JLAKCHGEEBPDQI-UHFFFAOYSA-N
- Sonrisas: FC1C=CC(CC2CCNCC2)=CC=1
Atributos calculados
- Calidad precisa: 193.12700
- Masa isotópica única: 193.127
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 158
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 12A^2
- Xlogp3: 2.6
Propiedades experimentales
- Color / forma: Liquid
- Denso: 1.044
- Punto de ebullición: 285℃ at 760 mmHg
- Punto de inflamación: 126.2°C
- índice de refracción: 1.512
- PSA: 12.03000
- Logp: 2.69660
4-(4-Fluorobenzyl)piperidine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H319;H335
- Declaración de advertencia: P261;P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:2-8 °C
4-(4-Fluorobenzyl)piperidine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Fluorobenzyl)piperidine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007263-5g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 95% | 5g |
$293.02 | 2023-08-31 | |
| Alichem | A129007263-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 95% | 10g |
$462.47 | 2023-08-31 | |
| Alichem | A129007263-25g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 95% | 25g |
$569.38 | 2023-08-31 | |
| Fluorochem | 040470-250mg |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 250mg |
£29.00 | 2022-03-01 | |
| Fluorochem | 040470-1g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 1g |
£74.00 | 2022-03-01 | |
| Fluorochem | 040470-5g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 5g |
£298.00 | 2022-03-01 | |
| Fluorochem | 040470-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 10g |
£570.00 | 2022-03-01 | |
| AstaTech | 46549-1/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 1g |
$134 | 2023-09-17 | |
| AstaTech | 46549-5/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 5g |
$498 | 2023-09-17 | |
| AstaTech | 46549-10/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 10/G |
$498 | 2022-06-02 |
4-(4-Fluorobenzyl)piperidine Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917
Métodos de producción 3
Condiciones de reacción
Referencia
- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane
Referencia
- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referencia
- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
Referencia
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
Referencia
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Acetic acid
Referencia
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22
Métodos de producción 13
Condiciones de reacción
Referencia
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt
Referencia
- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
Referencia
- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
Referencia
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
4-(4-Fluorobenzyl)piperidine Raw materials
- P-fluorobenzyl chloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
- 4-(4-fluorobenzoyl)piperidine
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- 1-Benzyl-4-piperidone
4-(4-Fluorobenzyl)piperidine Preparation Products
4-(4-Fluorobenzyl)piperidine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine
Número de pedido:A10953
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:15
Precio ($):363.0
Correo electrónico:sales@amadischem.com
4-(4-Fluorobenzyl)piperidine Literatura relevante
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
92822-02-1 (4-(4-Fluorobenzyl)piperidine) Productos relacionados
- 382637-47-0(3-(4-Fluorobenzyl)piperidine)
- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)
- 92822-03-2(4-(4-fluorophenyl)methylpiperidine hydrochloride)
- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)
- 193357-52-7(4-(4-Fluorobenzyl)piperidine Hydrobromide)
- 148492-11-9(4-2-(4-fluorophenyl)ethylpiperidine)
- 148135-87-9(4-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride)
- 37656-48-7(4-(4-Fluorophenyl)piperidine)
- 154747-18-9(Piperidine, 4-[2-(4-fluorophenyl)ethyl]-1-hexyl-)
- 148492-14-2(4-(3-Chlorophenethyl)piperidine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine
Pureza:99%
Cantidad:5g
Precio ($):363.0